Cas no 1545724-75-1 (3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine)

3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine is a specialized organic compound featuring a pyrazole core substituted with an isopropyl group and a butylamine side chain. Its structural design offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where pyrazole derivatives are valued for their bioactivity. The presence of the amine functionality enhances its potential as an intermediate for further derivatization, enabling the synthesis of more complex molecules. This compound’s balanced lipophilicity and steric properties may contribute to favorable binding interactions in target systems. Suitable for controlled reactions, it is typically handled under inert conditions due to its reactive amine group.
3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine structure
1545724-75-1 structure
Product Name:3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine
CAS No:1545724-75-1
MF:C10H19N3
MW:181.277961969376
CID:5833427
PubChem ID:83875893
Update Time:2025-10-30

3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine
    • 1545724-75-1
    • EN300-1796222
    • 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]butan-1-amine
    • Inchi: 1S/C10H19N3/c1-8(2)13-7-10(6-12-13)9(3)4-5-11/h6-9H,4-5,11H2,1-3H3
    • InChI Key: VRRPOTPPLCYYMJ-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)C(C)CCN)C(C)C

Computed Properties

  • Exact Mass: 181.157897619g/mol
  • Monoisotopic Mass: 181.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine

Introduction to 3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine (CAS No. 1545724-75-1)

3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1545724-75-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound features a pyrazole core, a moiety well-documented for its biological activity, coupled with an amine-functionalized butyl chain, which suggests versatile reactivity and interaction capabilities with biological targets.

The structural configuration of 3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine positions it as a promising candidate for further exploration in synthetic chemistry and pharmacological research. The presence of the propan-2-yl side chain introduces a degree of lipophilicity, which can influence its solubility, permeability, and overall bioavailability—critical factors in drug design. Additionally, the pyrazole ring is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this compound a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and synthetic flexibility. Pyrazole derivatives, in particular, have been extensively studied for their potential in modulating enzyme activity and interacting with cellular pathways. The amine functionality in 3-1-(propan-2-yl)-1H-pyrazol-4-ylbutan-1-amine further enhances its utility as a pharmacophore, allowing for the formation of hydrogen bonds and ionic interactions with biological targets. These interactions are pivotal in drug-receptor binding and can dictate the efficacy and selectivity of a therapeutic compound.

Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater precision. By leveraging these tools, scientists can optimize the structure of 3-1-(propan-2-yl)-1H-pyrazol-4-ybutan-lamine to enhance its pharmacological properties. For instance, modifications to the propan-l side chain or the pyrazole ring can fine-tune its activity against specific targets, such as kinases or transcription factors implicated in diseases like cancer or neurodegeneration.

The pharmaceutical industry has increasingly recognized the importance of innovative molecular entities like 3-l(propan-Zyl)-lH-pyrazol-eYbute-n-lamine in addressing unmet medical needs. Its unique structural features make it a versatile building block for libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) technologies combined with structure-based drug design approaches have accelerated the discovery process, allowing researchers to rapidly identify lead compounds with promising therapeutic profiles.

One particularly intriguing aspect of this compound is its potential role in modulating inflammatory pathways. Inflammatory processes are central to numerous chronic diseases, including cardiovascular disorders, autoimmune conditions, and metabolic syndromes. Pyrazole derivatives have been shown to interfere with key mediators of inflammation, such as cyclooxygenase (COX) and lipoxygenase enzymes. The amine group in 3-l(propan-ZYl)-lH-pyraZol-eYbute-n-lamine could serve as a site for covalent or non-covalent interactions with these enzymes, potentially leading to novel anti-inflammatory agents.

Another area of interest is the compound’s potential application in oncology research. Cancer cells often exhibit aberrant signaling pathways that drive uncontrolled proliferation and survival. By targeting these pathways with small molecules like 3-l(propan-ZYl)-lH-pyraZol-eYbute-n-lamine, researchers aim to develop treatments that selectively inhibit tumor growth while minimizing side effects. Preclinical studies have demonstrated that certain pyrazole derivatives can induce apoptosis or inhibit angiogenesis in cancer cell lines, suggesting that this class of compounds warrants further investigation.

The synthesis of 3-l(propan-ZYl)-lH-pyraZol-eYbute-n-lamine presents an interesting challenge from a chemical perspective. The integration of multiple functional groups—such as the pyrazole ring and the amine-substituted butyl chain—requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecular architectures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions offer precise control over bond formation, enabling chemists to access novel derivatives with tailored properties.

The safety profile of any potential therapeutic agent is paramount before it can be translated into clinical use. While preliminary studies on 3-l(propan-ZYl)-lH-pyraZol-eYbute-n-lamine suggest promising biological activity, further toxicological assessments are necessary to evaluate its safety margins. These studies will involve evaluating acute toxicity, chronic exposure effects, and potential long-term risks associated with its use. Collaborative efforts between chemists, biologists, and clinicians are essential to ensure that promising compounds like this one progress through the rigorous pipeline required for regulatory approval.

In conclusion,3-l(propan-ZYl)-lH-pyraZol-eYbute-n-lamine (CAS No. 1545724 -75 -I) represents a compelling example of how structural innovation can yield novel pharmacological entities with therapeutic potential. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts across multiple disease areas including inflammation,cancer,and neurodegenerative disorders.Current research endeavors continue to refine synthetic routes improve pharmacological profilesand explore new applications for this remarkable compound.As our understanding deepens,the future holds exciting possibilities for harnessing its full potential in medicine.

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